molecular formula C15H32O2Si B14289597 Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 114157-22-1

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B14289597
CAS No.: 114157-22-1
M. Wt: 272.50 g/mol
InChI Key: BPRTWDODENWXPE-UHFFFAOYSA-N
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Description

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a nonanal group and a silyl ether group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of nonanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction can be represented as follows:

Nonanal+TBDMS-Cl+ImidazoleNonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl\text{Nonanal} + \text{TBDMS-Cl} + \text{Imidazole} \rightarrow \text{Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} + \text{HCl} Nonanal+TBDMS-Cl+Imidazole→Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles such as Grignard reagents and organolithium compounds.

Major Products Formed

    Oxidation: Nonanoic acid

    Reduction: Nonanol

    Substitution: Various substituted nonanal derivatives

Scientific Research Applications

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes.

    Biology: It is used in the study of biochemical pathways involving aldehydes and silyl ethers.

    Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the interaction of its functional groups with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the silyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Nonanal: A simple aldehyde with similar reactivity but lacking the silyl ether group.

    Nonanol: The corresponding alcohol with different chemical properties.

    Nonanoic acid: The oxidized form of nonanal with different reactivity.

Uniqueness

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of both an aldehyde group and a silyl ether group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

CAS No.

114157-22-1

Molecular Formula

C15H32O2Si

Molecular Weight

272.50 g/mol

IUPAC Name

9-[tert-butyl(dimethyl)silyl]oxynonanal

InChI

InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h13H,6-12,14H2,1-5H3

InChI Key

BPRTWDODENWXPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCC=O

Origin of Product

United States

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